3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole

Overview

Description

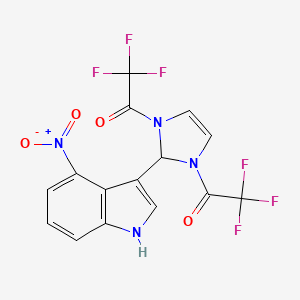

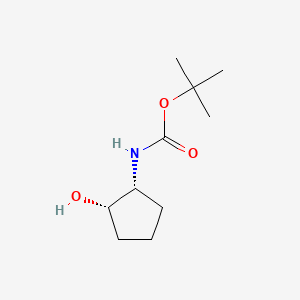

The compound “3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole” seems to be a derivative of Benomyl . Benomyl is a systemic fungicide with a characteristic odor. It belongs to the benzimidazole family . In highly acidic and alkaline aqueous solutions (pH 1 and pH >11), benomyl is completely converted to 3-butyl-2,4-dioxo-[1,2-a]-s-triazinobenzimidazole (STB) with smaller quantities of methyl 2-benzimidazolecarbamate (MBC) .

Scientific Research Applications

Antimicrobial Activity : Gulyas et al. (2008) found that some 3,4-dihydro-s-triazinobenzimidazole derivatives exhibited in vitro antimicrobial activity against Gram-positive bacteria. This suggests potential applications in developing antibacterial agents (Gulyas, Emri, Simon, & Györgydeák, 2008).

Synthesis of Pharmaceuticals : Castelino et al. (2014) reported the synthesis of novel thiadiazolotriazin-4-ones with moderate mosquito-larvicidal and antibacterial properties. These compounds could be considered as potential drug candidates for bacterial pathogens and malaria vectors (Castelino et al., 2014).

Analytical Chemistry : Vukmanic and Chiba (1989) studied the effects of organic solvents on the chromatographic peak profiles of substances including 3-butyl-2,4-dioxol[1,2-a]-s-triazinobenzimidazole (STB). This research is significant for enhancing the understanding of analytical methods in chemistry (Vukmanic & Chiba, 1989).

Fuel Cell Technology : Sung‐Kon Kim et al. (2012) reported on H3PO4-doped cross-linked benzoxazine–benzimidazole copolymer membranes for use in proton-exchange membrane fuel cells at elevated temperatures. This demonstrates the material's potential in energy conversion technologies (Sung‐Kon Kim et al., 2012).

Anticancer and Antioxidant Agents : Bekircan et al. (2005) synthesized fused heterocyclic 1,3,5‐Triazines from N‐Acyl Imidates and Heterocyclic Amines, exhibiting potential as anticancer and antioxidant agents (Bekircan, Küxük, Kahveci, & Kolaylı, 2005).

Synthesis of Novel Dipodal-Benzimidazole : Padalkar et al. (2014) prepared benzimidazole derivatives and screened them for antimicrobial activity. Their broad-spectrum antimicrobial activity against bacterial and fungal strains indicates their potential in pharmaceutical applications (Padalkar et al., 2014).

properties

IUPAC Name |

3-butyl-1H-[1,3,5]triazino[1,2-a]benzimidazole-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2/c1-2-3-8-16-12(18)15-11-14-9-6-4-5-7-10(9)17(11)13(16)19/h4-7H,2-3,8H2,1H3,(H,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMENGGSVYVKZLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)NC2=NC3=CC=CC=C3N2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194074 | |

| Record name | 3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole | |

CAS RN |

41136-38-3 | |

| Record name | 3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041136383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(acetylsulfamoyl)phenyl]acetamide](/img/structure/B1149316.png)